molecular formula C9H19ClN2O3 B6304795 Boc(2)-Oxadiazepane*HCl CAS No. 1350362-73-0

Boc(2)-Oxadiazepane*HCl

Cat. No. B6304795
CAS RN: 1350362-73-0
M. Wt: 238.71 g/mol
InChI Key: DEOLVDDKIHEITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc(2)-Oxadiazepane*HCl, also known as Boc-oxazepam, is a synthetic compound that is used in scientific research as a tool for understanding biological processes and for developing new drugs and treatments. It is an analogue of the benzodiazepine drug oxazepam, with an added Boc group that makes it more water-soluble and increases its stability in organic solvents. Boc-oxazepam has been studied for its potential applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.

Advantages and Limitations for Lab Experiments

The main advantage of using Boc(2)-Oxadiazepane*HCl in lab experiments is its stability in organic solvents. This makes it easier to store and use in experiments. Additionally, this compound is water-soluble, which makes it easier to use in experiments that require aqueous solutions. A limitation of using this compound in lab experiments is that it is not as potent as some other benzodiazepines, making it less effective for some experiments.

Future Directions

There are a variety of potential future directions for research involving Boc(2)-Oxadiazepane*HCl. These include further investigation into its potential therapeutic applications, such as its use as an anxiolytic drug or as a treatment for other mood-related disorders. Additionally, further research could be done to explore the potential for this compound to be used as a tool for studying other biological processes, such as its potential use in the study of addiction or pain. Additionally, further research could be done to explore the potential for this compound to be used as a tool for drug discovery and development.

Synthesis Methods

Boc(2)-Oxadiazepane*HCl is synthesized from oxazepam, an anxiolytic drug, by the addition of a Boc group. This is done by reacting oxazepam with Boc anhydride in an organic solvent. The reaction proceeds in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the this compound product. The reaction is typically carried out at room temperature and is complete in 1-2 hours.

Scientific Research Applications

Boc(2)-Oxadiazepane*HCl has been used in a variety of scientific research applications. It is a useful tool for studying the effects of benzodiazepines on the brain and is used to investigate the mechanisms of action of benzodiazepines. It has also been used to study the effects of benzodiazepines on the cardiovascular system and to identify potential therapeutic targets for treating anxiety disorders. This compound has also been used to study the effects of benzodiazepines on the immune system and to identify potential therapeutic targets for treating autoimmune diseases.

properties

IUPAC Name

tert-butyl 1,2,5-oxadiazepane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11;/h10H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOLVDDKIHEITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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